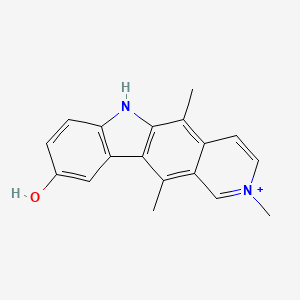

Elliptinium

Description

This compound is a derivative of the alkaloid ellipticine isolated from species of the plant family Apocynaceae, including Bleekeria vitensis, a plant with anti-cancer properties. As a topoisomerase II inhibitor and intercalating agent, this compound stabilizes the cleavable complex of topoisomerase II and induces DNA breakages, thereby inhibiting DNA replication and RNA and protein synthesis.

Structure

3D Structure

Propriétés

IUPAC Name |

2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18/h4-9,21H,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQRAQOSAPWELU-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N2O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58337-35-2 (acetate), 58447-24-8 (iodide) | |

| Record name | 2-Methyl-9-hydroxyellipticinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20866685 | |

| Record name | 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58337-34-1 | |

| Record name | 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58337-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-9-hydroxyellipticinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELLIPTINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F1959S062 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational Aspects of Elliptinium in Academic Research

Contextualization within the Carbazole (B46965) Alkaloid Chemical Space

Elliptinium is categorized within the carbazole alkaloid chemical space, a class of nitrogen-containing heterocyclic compounds known for diverse biological activities. researchgate.net Its core structure, a tetracyclic pyridocarbazole, is central to its biological function.

This compound is a derivative of the alkaloid ellipticine (B1684216), a natural product first isolated in 1959 from the small tropical evergreen tree Ochrosia elliptica (Apocynaceae family). nih.govwikipedia.orgmdpi.com Ellipticine itself has a planar tetracyclic structure, 5,11-dimethyl-6H-pyrido[4,3-b]carbazole. wikipedia.orgalfa-chemistry.com this compound, specifically this compound acetate (B1210297) (also known as Celiptium), is the acetate salt of this compound, which is a derivative of ellipticine. nih.govmedkoo.com The modification typically involves a methylation at the N2 position and hydroxylation at the 9-position of the ellipticine scaffold, leading to 9-hydroxy-2-methylellipticinium. nih.govcancer.gov This quaternization enhances water solubility and antineoplastic efficacy compared to ellipticine. acs.org

This compound shares a common pyridocarbazole core with other related alkaloids, such as olivacine (B1677268). nih.govwikipedia.org While ellipticine is 5,11-dimethyl-6H-pyrido[4,3-b]carbazole wikipedia.org, olivacine is 1,5-dimethyl-6H-pyrido[4,3-b]carbazole. nih.gov These compounds are structural isomers, differing in the position of the methyl groups on the pyridocarbazole ring system. The subtle differences in substitution patterns among these pyridocarbazole alkaloids can lead to varied biological activities and pharmacological profiles.

The core structural features of these compounds are summarized below:

| Compound Name | Molecular Formula | Core Structure | Key Substitutions | PubChem CID |

| Ellipticine | C₁₇H₁₄N₂ | Pyrido[4,3-b]carbazole | 5,11-dimethyl | 3213 wikipedia.orgalfa-chemistry.com |

| This compound | C₁₈H₁₇N₂O⁺ | Pyrido[4,3-b]carbazolium | 9-hydroxy, 2,5,11-trimethyl (cation) | 42723 nih.govuni.lucenmed.com |

| Olivacine | C₁₇H₁₄N₂ | Pyrido[4,3-b]carbazole | 1,5-dimethyl | 96364 nih.govnih.gov |

Derivation from Ellipticine Natural Products

Historical Trajectory of this compound Research

The research trajectory of this compound is closely intertwined with that of its parent compound, ellipticine, which gained attention for its anticancer properties following its isolation and synthesis in the late 1950s and 1960s. mdpi.com

Early mechanistic investigations into this compound and its derivatives largely focused on their interaction with DNA. A key milestone was the discovery that this compound acts as a DNA intercalating agent. nih.govmedkoo.comsemanticscholar.orgnih.gov This means it inserts itself between the base pairs of the DNA helix, leading to unwinding or kinking of the DNA and thereby interfering with its proper functioning. wikipedia.org Furthermore, this compound was identified as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and cell division. nih.govmedkoo.comsemanticscholar.orgscbt.comglpbio.com By stabilizing the cleavable complex of topoisomerase II and inducing DNA strand breaks, this compound inhibits DNA replication, as well as RNA and protein synthesis. nih.govcancer.govmedkoo.comsemanticscholar.org Studies in the 1980s further elucidated the covalent binding of this compound acetate to nucleic acids in cultured cells. upol.cz

The research focus on this compound has evolved from initial broad assessments of its anticancer activity to more detailed investigations into its molecular mechanisms and the development of analogues. While early studies confirmed its DNA intercalating and topoisomerase II inhibiting properties, later research expanded to explore other potential targets and pathways. mdpi.comresearchgate.netnih.gov Methodologies have advanced from basic cytotoxicity assays to more sophisticated biochemical and cellular screens, including studies on apoptosis induction, cell cycle analysis, and the inhibition of specific kinases (e.g., c-Kit, AKT, CK2) and RNA polymerase I transcription. researchgate.netmdpi.comnih.gov The development of new synthetic routes has also allowed for the creation and evaluation of various this compound salts and other derivatives, aiming to improve solubility, reduce toxicity, and enhance efficacy. acs.orgresearchgate.net

Key Milestones in Early Mechanistic Investigations

Current Academic Research Imperatives and Future Directions

Current academic research imperatives for this compound and its derivatives include addressing limitations such as inconsistent absorption, metabolism, and potential toxicity, which have historically complicated its clinical application. mdpi.comresearchgate.netcancernetwork.com Researchers are focused on designing and synthesizing novel analogues with improved pharmacological profiles, including enhanced solubility, reduced side effects, and more targeted mechanisms of action. acs.orgresearchgate.net

Future directions involve:

Structure-Activity Relationship (SAR) Optimization : Further exploration of the ellipticine framework through novel substitution patterns to identify derivatives with superior potency and selectivity against cancer cells. mdpi.comresearchgate.netnih.gov

Multi-Targeting Approaches : Investigating this compound's potential to interact with multiple cellular targets beyond topoisomerase II, such as various kinases, p53 tumor suppressor, and G-quadruplexes, to develop agents with diverse and potent anticancer activity. mdpi.comnih.gov

Delivery Systems : Developing advanced drug delivery systems, such as nanomedicine approaches or incorporation into physiological carriers like low-density lipoproteins (LDL), to improve biodistribution, reduce systemic toxicity, and enhance drug delivery to tumor sites. dovepress.com

Mechanism Elucidation : Continuing to unravel the complex molecular mechanisms of this compound's action, including the role of its metabolites and the formation of DNA adducts, to better predict its efficacy and guide rational drug design. upol.cz

These efforts aim to overcome past challenges and potentially re-establish this compound or its next-generation derivatives as clinically useful anticancer agents.

Synthetic Methodologies and Chemical Derivatization of Elliptinium

Established Synthetic Routes to the Elliptinium Core Structure

The fundamental framework of this compound is the pyrido[4,3-b]carbazole ring system, common to ellipticine (B1684216) and its derivatives. Establishing efficient routes to this core is paramount for subsequent derivatization.

The most widely recognized and practical synthetic pathway for the pyrido[4,3-b]carbazole core, particularly for ellipticine, is the five-stage "D-type" procedure initially proposed by Cranwell and Saxton. This method typically commences from appropriately substituted indoles or carbazoles. researchgate.netbioorganica.com.uaresearchgate.netnih.govnih.gov

Beyond the Cranwell and Saxton approach, other general strategies for constructing the pyrido[4,3-b]carbazole skeleton involve various ring closure types, categorized as B, C, D, or B+C, depending on which ring is formed last in the tetracyclic system. nih.govresearchgate.net

Specific examples of core construction include:

Palladium acetate (B1210297) oxidation of 4-cyano-N-(3,5-dimethoxyphenyl)-2-methylaniline, followed by reduction and a modified Pomeranz–Fritsch cyclisation, which can yield 8,10-dimethoxy-5-methylpyrido[4,3-b]carbazole as a major product. rsc.orgrsc.org

Acid-catalyzed condensation of 4,7-dimethoxyindole with hexane-2,5-dione, leading to 5,8-dimethoxy-1,4-dimethylcarbazole, which can then undergo regiospecific formylation and further conversion to pyrido[4,3-b]carbazoles. rsc.orgrsc.org

A novel construction of ellipticine was achieved through a palladium-catalyzed tandem cyclization–cross-coupling reaction involving indolylborate and vinyl bromide. capes.gov.br

This compound (N2-methyl-9-hydroxyellipticinium) itself is a derivative, characterized by a hydroxyl group at position 9 and a methyl group at the N2 position of the pyrido ring. The incorporation of these and other substituents is crucial for tailoring the compound's properties.

The 9-hydroxyellipticine moiety, a key component of this compound, can be synthesized directly from ellipticine through a regioselective formylation step, followed by a Baeyer-Villiger oxidation. thieme-connect.com More broadly, 9-hydroxyellipticine can be prepared via various chemical pathways that include alkylation, hydroxylation, and purification steps, starting from ellipticine or related compounds. ontosight.ai

N-alkylation of ellipticine, such as the methylation to form this compound, has been shown to enhance observed growth inhibition in various cell lines. ontosight.ai For instance, methylation of O-alkylellipticines can yield corresponding N-methylpyridinium iodides, which are then converted into acetates. nih.gov The introduction of substituents at the 11-position of the ellipticine core has also been a focus of synthetic efforts, leading to compounds like 11-formyl ellipticine, and derivatives with carboxamide or methyl ketone functionalities at this position. capes.gov.brresearchgate.net

Strategies for Pyrido[4,3-b]carbazole Ring System Construction

Advanced and Regioselective Synthesis Approaches

Modern synthetic chemistry offers advanced techniques to achieve higher regioselectivity and efficiency in the construction of complex molecular architectures like this compound.

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of the pyrido[4,3-b]carbazole system and its derivatives, offering improved regioselectivity and efficiency.

Palladium-catalyzed intramolecular oxidative coupling has been successfully employed in the synthesis of isomeric ellipticine quinones. rsc.orgresearchgate.net

For constructing the carbazole (B46965) scaffold, palladium(II)-catalyzed double C−H activation can facilitate the oxidative cyclization of diarylamines. researchgate.net

In the synthesis of olivacine (B1677268) and its oxygenated derivatives, a late-stage palladium-catalyzed Heck-type cyclization of the pyrrole (B145914) ring serves as a key step, demonstrating the versatility of palladium in forming complex ring systems. researchgate.netresearchgate.net

As mentioned earlier, a palladium-catalyzed tandem cyclization–cross-coupling reaction of indolylborate with vinyl bromide provides a novel route to pyrido[4,3-b]carbazoles. capes.gov.br

Deuterium (B1214612) labeling involves replacing hydrogen atoms with their heavier isotope, deuterium. This subtle modification can significantly impact the pharmacokinetic properties of drugs and is invaluable for metabolic research.

A notable example specific to this compound is the synthesis of 9-hydroxy-2-(U-2H3)methylellipticinium acetate (deuterated this compound), which was achieved with an isotopic purity of at least 96%. nih.gov

General methodologies for incorporating deuterium include direct proton-deuterium exchange, the use of deuterated reagents and solvents (such as D2O), metal-catalyzed hydrogenation with D2 gas, synthesis from pre-deuterated precursors, and enzymatic synthesis.

The primary applications of deuterium labeling in metabolic research include tracing molecular pathways, enhancing analytical sensitivity in techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and improving drug pharmacokinetics by reducing metabolic rates, thereby leading to lower drug doses and extended half-lives. researchgate.net

Palladium-Catalyzed Cyclization and Annulation Techniques

Synthesis of this compound Analogues and Derivatives

This compound itself is a prominent derivative of ellipticine, specifically N2-methyl-9-hydroxyellipticinium. The extensive exploration of this compound analogues and derivatives aims to optimize their biological activity, solubility, and other pharmacological properties.

A wide range of ellipticine-based compounds have been synthesized by modifying different positions of the core structure:

Hydroxylated and Methoxylated Derivatives: This includes 9-hydroxyellipticine and 9-methoxyellipticine, which are often precursors or related active compounds. ontosight.ainih.govnih.govstorkapp.meamericanelements.comptfarm.pltandfonline.com

N-Alkylated Derivatives: Beyond the N2-methylation seen in this compound, other N-alkylated derivatives have been explored to improve DNA binding properties and growth inhibition. ontosight.ainih.govnih.gov

11-Substituted Derivatives: Modifications at the 11-position, such as with formyl, carboxamide, or methyl ketone groups, have been investigated to understand their impact on anticancer activity. capes.gov.brresearchgate.netgoogle.com

Water-Soluble Quaternary Salts: To overcome solubility issues, various water-soluble quaternary salts of 2-(2'-oxoalkoxy)-9-hydroxyellipticines have been synthesized. nih.gov

Amino Acid Conjugates: Conjugation with aliphatic amino acids like glycine, alanine, valine, and leucine (B10760876) at the C-10 position of the ellipticine ring has been achieved through peroxidase-catalyzed oxidation reactions. nih.gov

Urea and Nitrosourea Analogues: These derivatives have been synthesized to explore different chemical functionalities and their impact on biological activity. storkapp.me

Glycosides and Glucuronides: Chemical preparation of (O)-glucuronide and (O)-glucoside of N2-methyl-9-hydroxyellipticinium acetate has been described, with implications for their metabolism and activity. researchgate.netresearchgate.net

Other Substituted Analogues: This category includes various 9-substituted ellipticine and 2-methylellipticinium (B1221313) analogues, such as those with ethoxy, methylethoxy, dimethylethoxy, fluoro, or phenoxy groups at the 9-position. rsc.orgrsc.orgnih.gov Additionally, 1-substituted-6H-pyrido[4,3-b]carbazole derivatives have been synthesized to explore their cytostatic activity. ptfarm.pl

The synthesis of these diverse analogues allows for comprehensive structure-activity relationship studies, aiming to identify compounds with improved therapeutic profiles.

Table 1: Key this compound and Related Compounds with PubChem CIDs

| Compound Name | PubChem CID |

| This compound Acetate (N2-methyl-9-hydroxyellipticinium acetate) | 42722 nih.gov |

| N2-methyl-9-hydroxyellipticinium (ion) | 42723 nih.gov |

| Ellipticine | 3213 nih.gov |

| 9-Hydroxyellipticine | 91643 nih.gov |

| 9-Methoxyellipticine | 72512 nih.gov |

Table 2: Representative Synthetic Approaches for Pyrido[4,3-b]carbazole Core

| Approach Type / Key Reaction | Description | Example Product / Intermediate |

| Cranwell and Saxton Procedure | Five-stage "D-type" synthesis starting from substituted indoles or carbazoles. | Ellipticine researchgate.netbioorganica.com.uaresearchgate.netnih.govnih.gov |

| Palladium Acetate Oxidation & Pomeranz–Fritsch Cyclisation | Oxidation of diarylamines, followed by reduction and modified cyclisation. | 8,10-dimethoxy-5-methylpyrido[4,3-b]carbazole rsc.orgrsc.org |

| Acid-Catalyzed Condensation & Formylation | Condensation of substituted indoles with diones, followed by regiospecific formylation. | 5,11-dimethoxy-7,10-dimethylpyrido[4,3-b]carbazole rsc.orgrsc.org |

| Palladium-Catalyzed Tandem Cyclization–Cross-Coupling | Reaction of indolylborate with vinyl bromide. | Ellipticine capes.gov.br |

Molecular and Cellular Mechanisms of Action of Elliptinium

Interactions with Deoxyribonucleic Acid (DNA)

Elliptinium's mechanism of action is largely predicated on its ability to interact directly with DNA, leading to structural alterations and functional disruptions critical for cellular processes. nih.gov

Mechanisms of DNA Intercalation

This compound is recognized as a DNA intercalating agent. nih.govwikipedia.orgamericanelements.comnih.gov The process of intercalation involves the insertion of the drug's planar polyaromatic system between adjacent DNA base pairs. nih.gov Studies utilizing circular dichroism have demonstrated that this compound intercalates into DNA base pairs with its long axis oriented perpendicularly to both the DNA helix axis and the base-pair long axis.

While ellipticine (B1684216), the parent compound, and its 9-methoxy derivative are considered "pure intercalators" that bind to DNA via a single-step mechanism, causing maximal DNA lengthening, ellipticinium derivatives may exhibit a more complex two-step binding mechanism, with intercalation being one of the involved steps. The cationic nature of this compound's amino side chain is thought to enhance its DNA binding affinity through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

Effects on DNA Conformation and Structure

The intercalation of this compound into DNA induces notable conformational and structural changes. Ellipticine, the structural precursor, is known to unwind DNA through its intercalative binding. nih.gov Circular dichroism studies have further revealed that this compound can induce more pronounced conformational changes in octanucleotides containing CpG sequences compared to those with reverse sequences, indicating a sequence-dependent alteration of DNA conformation. The binding of this compound to DNA can also lead to an increase in DNA length, suggesting a limited denaturation of the DNA helix. Furthermore, ellipticine has been shown to increase the superhelical density of intracellular SV40 DNA through its intercalation.

Covalent Binding to Nucleic Acids in Cellular Models

This compound, specifically this compound acetate (B1210297) (9-OH-NME), can undergo oxidation to form a reactive electrophilic species capable of covalently binding to nucleophilic biological molecules, including nucleic acids. nih.gov This covalent binding has been experimentally demonstrated in L1210 cells in culture. nih.gov The formation of covalent DNA adducts represents a distinct mechanism of action for ellipticine and its derivatives, mediated by their oxidation via cytochrome P450 (CYP) enzymes and peroxidases. Importantly, the covalent binding of 9-OH-NME to DNA in L1210 cells has been observed to be highly stable, with no evidence of repair over a 40-hour period, even as cells continued to replicate. nih.gov

High-performance liquid chromatography (HPLC) has been employed to quantify the binding ratio (rb) of covalently bound this compound to nucleic acid bases extracted from cells. nih.gov In L1210 cells, following an 8-hour incubation with 0.1 µM this compound, specific binding ratios were determined for both RNA and DNA. nih.gov The dose-response relationship for this covalent binding was found to be linear within a concentration range of 0.025 to 0.5 µM 9-OH-NME. nih.gov

Table 1: Covalent Binding Ratios of this compound to Nucleic Acids in L1210 Cells

| Nucleic Acid | Binding Ratio (rb) (this compound/Bases) | Incubation Conditions |

| RNA | 2.4 x 10⁻⁶ | L1210 cells, 0.1 µM this compound, 8 hours incubation |

| DNA | 3.4 x 10⁻⁶ | L1210 cells, 0.1 µM this compound, 8 hours incubation |

Research has investigated the kinetics and stability of the covalent adducts formed between this compound and nucleic acids in cell culture. nih.gov The covalent binding of this compound to nucleic acids in L1210 cells exhibits high stability, with studies showing no reversal of binding even over a 40-hour period during which cell replication occurred. In in vitro settings, the covalent binding of N2-methyl-9-hydroxyellipticinium (a form of this compound) to DNA follows a first-order process with a rate constant (k) of 4.3 x 10⁻³ min⁻¹. This binding demonstrates a linear increase with respect to the drug-to-nucleotide ratio, reaching a maximum binding of 1 molecule of N2-methyl-9-hydroxyellipticinium per 20 base pairs (r = 0.05). In V79 cells engineered to express human cytochrome P450 enzymes, total adduct levels varied significantly, ranging from approximately 2 adducts per 10⁸ nucleotides in the parental cell line to up to 337 adducts per 10⁸ nucleotides in cells expressing CYP3A4.

Identification of Binding Ratios (ratios of bound compound to nucleic acid bases)

Modulation of Topoisomerase Enzyme Activity

A cornerstone of this compound's antineoplastic activity is its ability to modulate the activity of DNA topoisomerase II. wikipedia.orgamericanelements.comnih.gov Topoisomerase II enzymes are indispensable for various fundamental DNA-related processes, including replication, transcription, and recombination, by resolving topological challenges such as DNA supercoiling, knotting, and tangling.

This compound functions by stabilizing the cleavable complex formed between topoisomerase II and DNA, which subsequently leads to the induction of DNA strand breaks. wikipedia.orgamericanelements.com This stabilization ultimately inhibits DNA replication, as well as RNA and protein synthesis, contributing to its cytotoxic effects. wikipedia.orgamericanelements.com While ellipticine has been characterized as a "mild poison" for topoisomerase II from lower eukaryotes like Drosophila and Saccharomyces cerevisiae, studies on mammalian type II topoisomerases suggest that ellipticine induces minimal DNA cleavage. Instead, it primarily inhibits enzyme activity at higher concentrations, indicating its role more as a catalytic inhibitor rather than a direct topoisomerase poison in mammalian systems. Catalytic inhibitors of topoisomerase II impede the essential catalytic functions of the enzyme. Certain ellipticine derivatives have demonstrated more potent catalytic inhibition of human topoisomerase IIα compared to ellipticine itself, with their enhanced potency correlating with an increased ability to intercalate into DNA.

Impact on DNA Decatenation and Religation Processes

Metabolic Activation and Formation of Reactive Species

Generation of Carbenium Ions and Subsequent DNA Adduct Formation

This compound and its parent compound, ellipticine, exert their cytotoxic effects partly through the formation of covalent DNA adducts. upol.czscispace.comnih.gov This process is initiated by the metabolic oxidation of ellipticine, predominantly mediated by cytochrome P450 (CYP) enzymes and peroxidases. upol.czscispace.comnih.govresearchgate.net

Specifically, the CYP-mediated oxidation of ellipticine leads to the formation of 13-hydroxyellipticine and 12-hydroxyellipticine. upol.czscispace.comnih.gov These metabolites are crucial precursors for the generation of reactive electrophilic species. The ultimate reactive intermediates responsible for DNA adduct formation are two carbenium ions: ellipticine-13-ylium and ellipticine-12-ylium. upol.czscispace.comnih.gov These carbenium ions subsequently react with deoxyguanosine in DNA, leading to the formation of two major ellipticine-derived deoxyguanosine adducts. upol.czscispace.comnih.gov

Peroxidases, including human myeloperoxidase, cyclooxygenases, and lactoperoxidase, also play a role in activating ellipticine to species that form covalent DNA adducts. nih.gov The DNA adducts formed through peroxidase-mediated oxidation are indistinguishable from those generated by 13-hydroxyellipticine and 12-hydroxyellipticine. nih.gov The formation of these covalent DNA adducts is considered a predominant mechanism contributing to the antitumor efficacy of ellipticine and its derivatives. researchgate.net Research has demonstrated that this compound acetate forms highly stable covalent bonds with nucleic acids, including both DNA and RNA, in L1210 cells, with no reversal of binding observed over a 40-hour period of cell replication. medchemexpress.com

Cellular Responses and Signaling Pathways (Non-Human Cellular Models)

This compound and its derivatives induce a range of cellular responses and modulate various signaling pathways in non-human cellular models, contributing to their antiproliferative and cytotoxic effects. These actions extend beyond direct DNA damage to influence fundamental cellular processes such as DNA replication, gene expression, cell cycle progression, and programmed cell death.

Effects on DNA Replication and Gene Expression

This compound functions as a topoisomerase II inhibitor and an intercalating agent. nih.govmedkoo.comcancer.govqeios.comontosight.ai Its ability to intercalate into DNA involves inserting itself between the successive bases, which can distort the DNA structure. nih.govcancer.govqeios.comresearchgate.netontosight.ai As a topoisomerase II inhibitor, this compound stabilizes the cleavable complex formed between topoisomerase II and DNA, leading to the induction of DNA strand breaks. nih.govmedkoo.comcancer.govqeios.com This interference with topoisomerase II, an enzyme essential for DNA replication and cell division, results in the inhibition of DNA replication. nih.govmedkoo.comcancer.govqeios.comontosight.ai

Beyond DNA replication, this compound also inhibits RNA and protein synthesis. nih.govmedkoo.comcancer.govqeios.com Furthermore, ellipticine and its derivatives can modulate gene expression. For instance, ellipticine treatment has been shown to upregulate the expression of tumor suppressor protein p53, Fas/APO-1 receptor, and Fas ligand in human hepatocellular carcinoma HepG2 cells. nih.gov In human breast MCF-7 cancer cells, ellipticine increased the protein expression of p53 and KIP1/p27. nih.gov These modulations in gene expression contribute to the broader cellular responses observed, particularly in the context of cell cycle regulation and apoptosis.

Modulation of Cell Cycle Progression (Preclinical Context)

This compound and its derivatives are known to induce cell cycle arrest in various cancer cell lines, a critical mechanism contributing to their antiproliferative activity. nih.govnih.govresearchgate.netunibas.itdntb.gov.uanih.govspandidos-publications.comaacrjournals.org The cell cycle is an ordered series of events (G1, S, G2, M phases) that governs cellular replication and growth. biocompare.comnih.govnih.govgenome.govumn.edu Dysregulation of cell cycle checkpoints is a hallmark of cancer, and targeting these processes is a common strategy for anticancer agents. biocompare.comnih.govnih.gov

The specific phases of the cell cycle affected by this compound derivatives can vary depending on the compound and the cell line studied. Observed effects include arrest at the G0/G1, G1, G2, G2/M, and S phases. nih.govresearchgate.netunibas.itnih.govspandidos-publications.comaacrjournals.org For example, ellipticine treatment has been shown to arrest human breast MCF-7 cancer cells and MDA-MB-231 cells at the G2/M phase after 6 hours of treatment. nih.govnih.gov This G2/M arrest is strongly associated with a concomitant decrease in the levels of cell cycle regulatory proteins such as cyclin B1, Cdc25, and Cdc2, alongside an increase in phospho-Cdc2 (Tyr15). nih.gov In T-24 bladder cancer cells, ellipticine induces G2/M arrest via activation of the ATM-Chk1-Cdc25C-Cdk1 pathway. spandidos-publications.com Some ellipticine derivatives have also been observed to increase the number of cells in the sub-G1 and/or G0/G1 phases in SW480 and K-562 cells. researchgate.net

The modulation of cell cycle progression by this compound and its derivatives is a key mechanism by which they exert their antiproliferative and cytotoxic effects in preclinical settings. unibas.itspandidos-publications.com

Table 1: Effects of Ellipticine and Derivatives on Cell Cycle Progression in Preclinical Models

| Compound (or Derivative) | Cell Line | Cell Cycle Phase Affected | Key Molecular Changes | Reference |

| Ellipticine | MCF-7 (human breast cancer) | G2/M arrest | Decrease in cyclin B1, Cdc25, Cdc2; Increase in phospho-Cdc2 (Tyr15) | nih.gov |

| Ellipticine | MDA-MB-231 (human breast cancer) | G2/M arrest | Decrease in cyclin B1, Cdc25, Cdc2; Increase in phospho-Cdc2 (Tyr15) | nih.gov |

| Ellipticine | T-24 (bladder cancer) | G2/M arrest | Activation of ATM-Chk1-Cdc25C-Cdk1 pathway | spandidos-publications.com |

| Ellipticine Derivatives (1a, 3a, 5j) | SW480, K-562 | Sub-G1 and/or G0/G1 increase; G2 arrest | Not specified in detail | researchgate.net |

| Olivacine (B1677268) Derivatives (S16020-2, S30972-1) | Various human cancer cell lines | G2 arrest | Related to antitopoisomerase II activity | aacrjournals.org |

Induction of Programmed Cell Death (Apoptosis) Pathways (Preclinical Context)

This compound and its derivatives are potent inducers of programmed cell death, specifically apoptosis, in various cancer cell lines within preclinical contexts. ontosight.ainih.govnih.govresearchgate.netunibas.itnih.govspandidos-publications.comaacrjournals.orgresearchgate.netspandidos-publications.comdntb.gov.uanih.govtandfonline.com This proapoptotic effect is a critical component of their anticancer activity.

A common indicator of apoptosis induction is the significant increase in the activation of executioner caspases, such as caspase-3 and caspase-7. researchgate.netspandidos-publications.comdntb.gov.uatandfonline.comelsevier.es

Ellipticine can initiate the mitochondrial apoptotic pathway, a major intrinsic pathway of apoptosis. This involves:

Regulation of Bcl-2 family proteins: Ellipticine has been shown to increase the expression of pro-apoptotic proteins like Bax, while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-XL. nih.govnih.govnih.govspandidos-publications.comelsevier.es

Alteration of mitochondrial membrane potential (ΔΨm): This disruption is a key event in the mitochondrial pathway, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. nih.govnih.govnih.govtandfonline.comelsevier.es

Activation of initiator and effector caspases: The release of cytochrome c triggers the activation of caspase-9, an initiator caspase, which then activates downstream effector caspases like caspase-3. nih.govnih.govnih.govspandidos-publications.comtandfonline.comelsevier.es

In addition to the mitochondrial pathway, ellipticine can also trigger the extrinsic apoptotic pathway by increasing the expression of the Fas/APO-1 receptor and its ligands, leading to the subsequent activation of caspase-8. nih.govnih.gov Apoptotic signaling can be further amplified through cross-talk between the Fas death receptor pathway and the mitochondrial apoptotic pathway. nih.gov

DNA damage, which results from this compound's interaction with DNA (including intercalation and covalent adduct formation), serves as a significant trigger for apoptosis. unibas.itnih.gov Studies have also indicated that the induction of endoplasmic reticulum (ER) stress may contribute to the cytotoxicity and apoptosis induced by ellipticines. researchgate.net While p53 is a crucial tumor suppressor often involved in DNA damage response and apoptosis, some research suggests that ellipticine-induced apoptosis can occur independently of p53 activation in certain T-cell lymphoma cell lines. nih.gov

Table 2: Apoptotic Mechanisms Induced by Ellipticine and Derivatives in Preclinical Models

| Compound (or Derivative) | Cell Line | Key Apoptotic Events | Reference |

| Ellipticine | HepG2 (human hepatocellular carcinoma) | Upregulation of p53, Fas/APO-1, Fas ligand; Mitochondrial pathway (Bcl-2 family, ΔΨm alteration, caspase-9, -3 activation) | nih.gov |

| Ellipticine | MCF-7 (human breast cancer) | Induction of p53, KIP1/p27; Fas/Fas ligand pathway; Mitochondrial dysfunction; Caspase-8, -9 activation | nih.gov |

| Ellipticine | MDA-MB-231 (human breast cancer) | Increase in Bax, decrease in Bcl-2, Bcl-XL, XIAP; Mitochondrial pathway (cytochrome c release, caspase-9, -3 activation) | nih.gov |

| Ellipticine Derivatives (e.g., 6-propanamine ellipticine) | MDA-MB-231 (human breast cancer) | Conformational change in Bak, cytochrome c release; ER chaperones GRP78/BiP and GRP94 expression; XBP1 splicing; Caspase-12 activation | researchgate.net |

| Ellipticine Derivatives (e.g., carbazoles) | A549, HCT-116 | Caspase-3/7 activation; Mitochondrial pathway (ΔΨm decrease, mitochondrial permeabilization) | tandfonline.com |

| Ellipticine Derivatives (e.g., olivacine derivatives) | Various human cancer cell lines | Marked apoptotic features; Caspase-3/7 activation | aacrjournals.org |

| Ellipticine | T-cell lymphoma (MyLa2000, SeAx) | Oxidative DNA damage; Apoptosis (p53-independent in some cases) | nih.gov |

| Ellipticine Derivatives (e.g., NSC311153) | TT cells (medullary thyroid carcinoma) | Decrease in Bcl-2; Increase in caspase-3 activity | spandidos-publications.com |

Preclinical Efficacy and Biological Activity Studies of Elliptinium

In Vitro Cytotoxicity and Antineoplastic Activity Assessments

Elliptinium and its related compounds have been extensively studied for their ability to inhibit the proliferation of diverse cancer cell lines in laboratory settings.

This compound acetate (B1210297) has shown cytostatic activity against various malignancies, including hepatoma. scispace.comresearchgate.net It has also demonstrated in vitro activity against breast cancer, renal cell carcinoma, small-cell lung cancer, and non-small-cell lung cancer in a human tumor cloning system. mdpi.com

Specific evaluations against a panel of cancer cell lines include:

L1210 Murine Leukemia: this compound acetate has been shown to covalently bind to nucleic acids of L1210 cells in vitro. A concentration of 0.1 µM of this compound corresponded to the 50% inhibitory dose in terms of covalent binding. nih.gov Spiro and uncyclised adducts of this compound acetate showed low cytotoxicity against L1210 cells. researcher.life

A498 Human Kidney Cancer: While this compound acetate is recognized for its use in cancer research involving the A498 human tumor cell line, specific direct cytotoxicity data (e.g., IC50 values) for this compound acetate against A498 were not explicitly detailed in the provided literature. google.com

A549 Human Lung Cancer: this compound acetate has been reported to possess antineoplastic activity against A549 lung cancer cells. nih.gov In comparative studies, S16020-2, a new olivacine (B1677268) derivative, was found to be 46-fold more potent than this compound acetate (ELP) against a panel of 20 non-multidrug resistant cell lines, including A549. researcher.lifenih.gov

HT29 Human Colon Cancer: this compound acetate is listed as an antineoplastic agent relevant to the HT-29 human colon adenocarcinoma cell line. However, specific IC50 values for this compound acetate against HT29 were not available in the provided search results. epo.org

MCF-7 Breast Cancer: this compound acetate (Celiptium) has been developed for the treatment of metastatic breast cancer. researchgate.netnih.govresearcher.life While its efficacy is noted, precise IC50 values for this compound acetate against MCF-7 cells were not found in the provided documents.

U87 MG Glioma: The parent compound, ellipticine (B1684216), has shown concentration-dependent inhibition of growth in glioblastoma U87MG cells, with IC50 values around 1 µM. americanchemicalsuppliers.com Some carbazole (B46965) derivatives have also shown significant anticancer potential against human glioma U87MG cell line with IC50 values ranging from 18.50 µM to 75 µM. researchgate.net

This compound's activity is concentration-dependent. For instance, in L1210 cells, 0.1 µM of this compound corresponds to the 50% inhibitory dose for covalent binding to nucleic acids. nih.gov In comparisons with other agents, free this compound acetate demonstrated weaker activity on DNA and protein synthesis in human hepatoma cell lines, requiring a 10-fold higher molar concentration than doxorubicin (B1662922) to achieve similar effects. researchgate.net

The following table summarizes available IC50 data for ellipticine (the parent compound) and comparative potency for this compound acetate where direct IC50s for this compound acetate are not explicitly stated in the provided sources.

Table 1: In Vitro Cytotoxicity (IC50) of Ellipticine and Comparative Potency of this compound Acetate Against Various Cancer Cell Lines

| Cell Line | Compound | IC50 (µM) / Relative Potency | Reference |

| L1210 Murine Leukemia | This compound Acetate | 0.1 µM (for covalent binding, 50% inhibitory dose) | nih.gov |

| L1210 Murine Leukemia | This compound Acetate | Low cytotoxicity (as spiro and uncyclised adducts) | researcher.life |

| A549 Human Lung Cancer | This compound Acetate | 46-fold less potent than S16020-2 | researcher.lifenih.gov |

| MCF-7 Breast Cancer | Ellipticine | Around 1 µM | americanchemicalsuppliers.com |

| U87MG Glioblastoma | Ellipticine | 0.27-4.7 µM | americanchemicalsuppliers.com |

| Human Hepatoma Cell Lines | This compound Acetate | 10-fold higher molar concentration than doxorubicin for similar effects on DNA/protein synthesis | researchgate.net |

This compound has demonstrated activity against certain drug-resistant models. In a human tumor cloning system, this compound showed in vitro activity against 6 out of 25 (24%) adriamycin-resistant tumors, indicating its potential in overcoming some forms of drug resistance. mdpi.com However, in comparative studies, S16020-2, an olivacine derivative, exhibited a more potent cytotoxic effect against tumor cells expressing P-glycoprotein and was more sensitive than this compound acetate against various multidrug-resistant cell lines (P388/ADR-1, P388/ADR, P388/VCR-20, KB-A1, DC-3F/AD, S1/tMDR, and Colo320DM). researcher.lifenih.gov This suggests that while this compound can act against some resistant tumors, its efficacy might be limited against P-glycoprotein-mediated multidrug resistance compared to newer derivatives.

Concentration-Dependent Activity and Half-Maximal Inhibitory Concentration (IC50) Determination in Cell Culture

In Vivo Preclinical Efficacy in Non-Human Biological Systems

Studies in non-human biological systems have provided insights into the antineoplastic effects of this compound in vivo.

This compound and its derivatives have been evaluated in various murine models for their antineoplastic effects. A lipophilic this compound derivative, this compound-oleate (OL-NME), when incorporated into low-density lipoprotein (LDL), significantly enhanced anti-tumor activity against a murine B16 melanoma model. This resulted in an increased efficacy, with an Increase Life Span (ILS) of 157% for intraperitoneal administration of OL-NME-LDL compared to 76% for free 9-OH-NME (a synonym for this compound) in an intraperitoneally implanted tumor model. For subcutaneously implanted tumors, intravenous administration of OL-NME-LDL yielded an ILS of 45% compared to -2% for free 9-OH-NME.

In the P388 leukemia model, S16020-2 demonstrated superior activity and a better therapeutic index compared to this compound acetate and Adriamycin, respectively. nih.gov Additionally, 2-methyl-9-hydroxy-ellipticinium (this compound) has shown an in vivo virostatic effect on Friend's virus, a murine model for HIV infection. nih.gov

Table 2: In Vivo Efficacy of this compound in Murine Models

| Model | Compound | Key Finding | Reference |

| Murine B16 Melanoma | This compound-oleate (OL-NME) incorporated into LDL | Enhanced anti-tumor activity; 157% ILS (i.p. vs. i.p. tumor) and 45% ILS (i.v. vs. s.c. tumor) compared to free 9-OH-NME | |

| P388 Leukemia | This compound Acetate | Less active compared to S16020-2, which showed a better therapeutic index than Adriamycin | nih.gov |

| Friend's Retrovirus (Murine Model for HIV) | This compound (2-methyl-9-hydroxy-ellipticinium) | Demonstrated in vivo virostatic effect | nih.gov |

This compound has been investigated for its therapeutic potential in xenograft models, which utilize human tumors grown in immunodeficient mice. Preclinical evaluations have indicated that this compound exhibits efficacy against breast and renal cell carcinomas, as well as small-cell and non-small-cell lung cancer in human tumor xenograft models. researchgate.net Specifically, in an MCF-7 breast cancer xenograft model, this compound acetate was found to be marginally active, with a Tumor/Control (T/C) ratio of 49% on day 24. nih.gov

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Model | Compound | Key Finding | Reference |

| MCF-7 Breast Cancer Xenograft | This compound Acetate | Marginally active (T/C = 49% on day 24) | nih.gov |

| Various Human Tumor Xenografts (Breast, Renal, Small-cell Lung, Non-small-cell Lung) | This compound | Demonstrated efficacy in preclinical evaluations | researchgate.net |

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Determinants for Biological Activity

The core planar polycyclic aromatic structure of ellipticine (B1684216) and its derivatives, including Elliptinium, is fundamental to their biological actions, particularly their ability to intercalate with DNA and inhibit key enzymes.

Ellipticine is a well-established DNA intercalator, a property largely attributed to its planar molecular structure, which allows it to insert between DNA base pairs. wikipedia.orgresearchgate.netunibas.it this compound, as a cationic derivative of ellipticine, generally exhibits enhanced affinity for DNA. nih.govrsc.org The transformation of neutral chromophores into cationic forms typically increases their DNA affinity, a characteristic observed with this compound. rsc.org

A crucial substituent influencing DNA intercalation is the hydroxyl group at position 9, as seen in 9-hydroxyellipticine, a key precursor to this compound. This hydroxylation significantly increases the apparent affinity for DNA compared to the parent ellipticine. unibas.itebi.ac.uk The hydroxyl group also plays a role in facilitating the binding of ellipticine derivatives to the major groove of DNA, stabilizing the ternary complex through hydrogen bonding with the enzyme. u-szeged.hu

Beyond hydroxylation, other substituted groups, such as amino side chains, sugars, or heterocycles, can modulate DNA binding affinity. rsc.org Cationic amino side chains are particularly effective in enhancing DNA binding due to their electrostatic interactions with the negatively charged phosphate (B84403) moieties of DNA. rsc.org Furthermore, the length, polarity, structural rigidity, charge, and steric bulk of these side chains can lead to varying degrees of DNA binding affinities. rsc.org

This compound (N2-methyl-9-hydroxyellipticinium acetate) functions as a potent inhibitor of DNA topoisomerase II. nih.gov This inhibitory activity is a shared characteristic among ellipticine and its various derivatives. wikipedia.orgresearchgate.netunibas.itu-szeged.hualfa-chemistry.comresearchgate.net

The 9-hydroxylation pattern, present in 9-hydroxyellipticine and subsequently in this compound, is critical for its enzymatic inhibition profile. The hydroxyl group at position 9 enhances the stabilization of the topoisomerase II-DNA cleavable complex. ebi.ac.uk This group also enables the molecule to bind within the major groove of DNA and form hydrogen bonds with the topoisomerase II enzyme, thereby stabilizing the crucial drug-enzyme-DNA ternary complex. u-szeged.hu

N-alkylation, specifically the N2-methylation that distinguishes this compound from 9-hydroxyellipticine, is another significant structural modification. This compound (N2-methyl-9-hydroxyellipticinium acetate) has been developed as a clinically successful salt for the treatment of metastatic breast cancer. unibas.it Studies on ellipticine derivatives with various alkyl groups have demonstrated that these modifications can considerably influence the catalytic activity of human topoisomerase II enzymes. u-szeged.hu

This compound has demonstrated significant efficacy in preclinical and phase II clinical evaluations, showing activity against breast and renal cell carcinomas, as well as small- and non-small-cell lung cancer. researchgate.net The cytotoxic properties of this compound and its parent compound, ellipticine, are closely tied to their ability to inhibit DNA topoisomerase II and intercalate DNA. rsc.orgalfa-chemistry.com

The presence of the hydroxyl group at position 9, as in 9-hydroxyellipticine, contributes to its role as an antineoplastic agent nih.gov and enhances cytotoxicity compared to the unhydroxylated ellipticine. ebi.ac.uk Ellipticine derivatives are known to effectively reduce tumor cell viability. u-szeged.hu

A comparative study between ellipticine and its structural analogue, N-2-(diethylaminoethyl)-9-hydroxyellipticinium chloride (DHE), revealed that DHE was approximately 100-fold more cytotoxic than ellipticine. nih.gov This heightened cytotoxicity was not linked to a greater amount of DNA strand breakage but rather to a more persistent type of DNA damage, consistent with its mechanism of topoisomerase II inhibition. nih.gov The planar polycyclic aromatic structure, a hallmark of these compounds, facilitates DNA intercalation, which is a key mechanism contributing to their cytotoxic effects. rsc.org Cationic derivatives, such as this compound, generally exhibit enhanced antitumor activity. rsc.org The strong correlation between cytotoxicity and the induction of DNA breaks suggests that these breaks are the lethal lesions responsible for cell death and the antitumor properties of these intercalating agents. nih.gov

Furthermore, the lipophilic this compound derivative, this compound-oleate (OL-NME), when incorporated into low-density lipoprotein (LDL), showed enhanced anti-tumor activity against murine B16 melanoma. This indicates that LDL can serve as a vehicle to improve the potency of lipophilic cytotoxic drugs against tumors that express LDL receptor activity. nih.gov

Table 1: Comparative Cytotoxicity and DNA Affinity of Ellipticine and Derivatives

| Compound | Key Structural Feature(s) | DNA Intercalation Affinity (Relative) | Topoisomerase II Inhibition | Preclinical Cytotoxicity (Relative) |

| Ellipticine | Planar tetracyclic core | High wikipedia.org | Yes wikipedia.orgalfa-chemistry.com | Potent alfa-chemistry.com |

| 9-Hydroxyellipticine | 9-Hydroxyl group | Higher than Ellipticine unibas.itebi.ac.uk | Enhanced stabilization ebi.ac.uk | Increased vs. Ellipticine ebi.ac.uk |

| This compound | N2-Methylation, 9-Hydroxyl group, Cationic | Enhanced vs. Ellipticine rsc.org | Potent nih.gov | Efficacious researchgate.net |

| DHE (Analogue) | N-2-(diethylaminoethyl), 9-Hydroxyl group | - | Yes nih.gov | ~100x more than Ellipticine nih.gov |

Impact of N-Alkylation and Hydroxylation Patterns on Enzyme Inhibition

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling are indispensable tools for understanding the interactions of this compound at a molecular level, guiding the design of new derivatives with improved properties.

Density Functional Theory (DFT) is a powerful quantum-mechanical computational method utilized in chemistry, physics, and materials science to investigate the electronic structure of various systems, including atoms, molecules, and solids. wikipedia.orgscispace.comaimspress.comnih.gov DFT enables the determination of the electronic ground state structure based on the electron density distribution, offering a cost-effective yet accurate approach compared to traditional quantum chemistry methods. scispace.comnih.gov

This theoretical framework is employed to predict a range of molecular properties, such as binding energies, atomization energies, molecular shapes, sizes, and energy barriers for chemical processes. aimspress.com Furthermore, DFT provides valuable insights into fundamental chemical concepts like electronegativity, hardness, and chemical reactivity indices. scispace.comrsc.org While specific DFT electronic structure analyses focusing solely on this compound are not explicitly detailed in the provided search results, DFT studies are commonly applied to carbazole (B46965) derivatives, the core structural motif of this compound, to explore their properties. researchgate.net This suggests that DFT is a relevant and widely used tool for analyzing the electronic structure of this compound and its derivatives to understand their reactivity and interactions with biological targets.

Molecular docking simulations are widely applied in drug discovery to predict the binding affinity and the precise binding mode of a ligand with its target protein. mdpi.comnih.gov For this compound and its derivatives, which primarily exert their anticancer effects through the inhibition of DNA topoisomerase II, molecular docking studies are crucial for elucidating their molecular mechanism of action. u-szeged.huresearchgate.netdntb.gov.ua

These simulations can effectively identify and visualize the most probable interactions between this compound or its derivatives and the binding pockets of their biological targets, such as topoisomerases and kinases. mdpi.com Ellipticine's mechanism of action, for instance, involves not only topoisomerase II inhibition but also interactions with kinases like Akt and c-Kit, which can be investigated through molecular docking. researchgate.net

The docking score, along with detailed analysis of hydrogen bonds and other non-covalent interactions formed with specific amino acid residues within the binding site, provides valuable information for predicting binding affinities and the optimal orientation of the docked molecules. mdpi.com In silico studies, including molecular docking, have been utilized for ellipticine derivatives to gain a deeper understanding of their modes of action at the binding pocket of human topoisomerase II enzymes. u-szeged.hudntb.gov.ua Moreover, molecular docking analyses can verify the ability of compounds to access the enzyme-DNA interface, a critical aspect for DNA intercalating agents like this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are sophisticated mathematical algorithms employed to predict the biological activities or properties of chemical compounds based solely on their molecular structures. This approach is rooted in the fundamental principle that a direct correlation exists between a compound's structural characteristics and its observed activity protoqsar.com. The development of a QSAR model typically involves several iterative steps: the careful selection of chemical compounds, assessment of their biological activity, calculation of various molecular descriptors, organization of this data into a uniform matrix, partitioning the data for training and validation, and finally, building the predictive model protoqsar.commdpi.com.

For ellipticine-related compounds, QSAR methodologies have been successfully applied to model their antileukemia activity nih.gov. A particularly robust QSAR model was developed for a dataset of 23 ellipticine analogues, demonstrating strong predictive capabilities for antileukemia activity. This model incorporated four key molecular descriptors: Highest Occupied Molecular Orbital (HOMO), softness, AC1RABAMBID, and TS1KFABMID. It achieved a high coefficient of determination (R²) of 0.899 and a predictive accuracy (Q²) of 0.730, indicating its reliability in forecasting the biological activity of new compounds nih.gov. The success of QSAR-based synthesis underscores its potential to significantly accelerate the discovery and development of new therapeutic agents nih.gov.

Table 1: Key Descriptors in an Antileukemia QSAR Model for Ellipticine Analogues

| Descriptor Name | Description | Role in Activity Prediction |

| HOMO | Highest Occupied Molecular Orbital energy | Influences electron-donating ability and reactivity nih.gov |

| Softness | Measure of molecular deformability | Relates to reactivity and interaction potential nih.gov |

| AC1RABAMBID | (Specific molecular descriptor, often related to topological or electronic properties) | Contributes to the overall predictive power of the model nih.gov |

| TS1KFABMID | (Specific molecular descriptor, often related to topological or electronic properties) | Contributes to the overall predictive power of the model nih.gov |

Theoretical Studies on Ion Interactions and Conformational Analysis

Theoretical studies play a crucial role in understanding the fundamental interactions and structural dynamics of this compound and its parent compound, ellipticine. Density Functional Theory (DFT) has been extensively utilized to investigate the interactions between ellipticine and various hydrogen bond acceptor ions, including fluoride (B91410) (F⁻), chloride (Cl⁻), bromide (Br⁻), and acetate (B1210297) (AcO⁻) researchgate.net. These studies have revealed that hydrogen bonding significantly modifies the interaction patterns of ellipticine researchgate.net. Detailed analyses, including NBO charge calculations, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and UV-Visible spectral simulations, have elucidated the differential extent of hydrogen bonding, demonstrating a clear selectivity towards certain ions, such as the fluoride ion in chloroform (B151607) researchgate.net.

Beyond ion interactions, conformational analysis studies have provided insights into how ellipticine derivatives interact with biological membranes. Research using model membranes, such as cardiolipin (B10847521), indicates that ellipticines are deeply embedded within the acyl chain region of the lipid bilayer nih.gov. This embedding is facilitated by important electrostatic interactions with the negatively charged phosphate groups of cardiolipin nih.gov. Furthermore, computational molecular modeling techniques have been employed to determine the conformational drug determinants that influence the sequence specificity of drug-stimulated topoisomerase II DNA cleavage, with this compound being a compound of interest nih.gov. These studies showed that this compound exhibits specific DNA cleavage intensity patterns, demonstrating a requirement for a thymine (B56734) at the -1 position and an exclusion of cytosine at the same position nih.gov. Theoretical investigations into ion-ion interactions and dipole moments also contribute to a comprehensive understanding of the compound's behavior newswise.comdiva-portal.orgebi.ac.uk.

Rational Design Principles for Novel this compound Analogues

The rational design of novel this compound analogues represents a strategic and cost-effective approach in drug discovery, particularly in the development of topoisomerase II inhibitors acs.org. The primary objective of these design efforts is to synthesize derivatives with improved therapeutic indices, characterized by enhanced anticancer activity and reduced toxicity compared to the parent ellipticine researchgate.netportico.org.

Key rational design principles include modifying the core chemical structures, employing advanced techniques such as structure-based design and scaffold hopping, and identifying crucial pharmacophores based on established Structure-Activity Relationship (SAR) clues scispace.comunc.edu. This compound (celiptium) itself exemplifies a successful outcome of rational design. As the acetate salt of this compound, a derivative of ellipticine, it demonstrates increased aqueous solubility and significantly enhanced antineoplastic efficacy, making it a clinically more viable option than ellipticine acs.orgnih.gov.

Strategies to Enhance DNA Intercalation and Topoisomerase Inhibition

Ellipticine and its derivatives are well-established DNA intercalators and inhibitors of topoisomerase II, which are critical mechanisms for their antineoplastic activity researchgate.netwikipedia.orgalfa-chemistry.comresearchgate.netnih.gov. Strategies to enhance these crucial interactions are central to the rational design of novel this compound analogues:

Enhancing DNA Intercalation:

Cationic Derivatives: The introduction of a positive charge, as seen in cationic ellipticine derivatives like this compound, significantly increases their affinity for DNA, thereby enhancing their antitumor activity researchgate.netrsc.org.

Substituted Side Chains: Incorporating specific substituted groups, such as amino side chains, sugars, or heterocycles, onto the chromophore of ellipticine can lead to a higher DNA binding affinity rsc.org. Cationic amino side chains are particularly effective due to their favorable electrostatic interactions with the negatively charged phosphate backbone of DNA rsc.org.

N-Alkylation: N-alkylation of the ellipticine core has been demonstrated to enhance DNA binding and subsequently improve growth inhibition across various cancer cell lines researchgate.net.

Bisintercalators: Designing bisintercalators, which feature two intercalating ring systems connected by a linker, can improve both water solubility and DNA affinity by enabling simultaneous binding at multiple sites researchgate.net.

Enhancing Topoisomerase Inhibition:

Potent Derivatives: Specific ellipticine derivatives, such as ET-1 and ET-2, have shown superior inhibition of human topoisomerase IIα compared to ellipticine itself. This enhanced inhibitory activity is often correlated with their improved ability to intercalate into DNA nih.gov.

Structural Modifications: Quaternization of ellipticine with alkyl bromides at the N-1 position of the pyridine (B92270) ring has successfully yielded ellipticinium salts that demonstrate potent topoisomerase II inhibition acs.org.

Approaches to Optimize Antineoplastic Activity in Preclinical Models

Optimizing the antineoplastic activity of this compound analogues in preclinical models is crucial for overcoming limitations associated with the parent ellipticine, such as poor bioavailability, lack of target specificity, drug resistance, and undesirable adverse effects acs.orgresearchgate.netresearchgate.net. Several key approaches are employed:

Salification for Solubility and Efficacy: The formation of salts, exemplified by this compound acetate (celiptium), is a highly effective strategy to significantly increase aqueous solubility. This improvement in solubility directly translates to enhanced antineoplastic efficacy in preclinical settings acs.orgnih.gov.

Hydroxylation for Enhanced Interaction: Introducing a hydroxyl group at position 9 of the ellipticine scaffold, leading to compounds like 9-hydroxyellipticine, has been shown to increase the apparent affinity for DNA, stabilize the topoisomerase II-DNA cleavable complex, and ultimately enhance cytotoxicity ebi.ac.uknih.gov.

N-Alkylation for Broader Activity: N-alkylation of ellipticine derivatives has been demonstrated to improve growth inhibition across a wide spectrum of cancer cell lines in preclinical models researchgate.net.

Novel Scaffold Exploration: The synthesis and evaluation of new ellipticine analogs, particularly those incorporating indole (B1671886) cores, have shown promising broad-spectrum anticancer potential in various in vitro screening assays researchgate.net.

Multi-Target Inhibition and Resistance Circumvention: Compound 24, a 7H-pyrido[2,3-c]carbazole derivative featuring two basic alkylamino chains, exhibited sub-micromolar IC₅₀ values, which are an order of magnitude lower than those of ellipticine. Importantly, this compound displayed no cross-resistance in preclinical models resistant to cisplatin, mitoxantrone, and multidrug resistance (MDR) phenotypes, suggesting its potential as a mixed inhibitor of both topoisomerase I and II. Furthermore, it was observed to induce caspase-3-dependent apoptotic cell death, highlighting a favorable mechanism of action nih.gov.

Preclinical Pharmacokinetics and Metabolism Research on Elliptinium

Absorption and Distribution Studies in Non-Human Models

Preclinical absorption and distribution studies are fundamental in assessing the bioavailability and tissue targeting of a drug medicilon.com. While specific detailed data on elliptinium's absorption and distribution in non-human models are not extensively detailed in the provided snippets, general principles of preclinical ADME (Absorption, Distribution, Metabolism, Excretion) studies indicate that these investigations aim to determine the extent of absorption and how the compound moves from the site of absorption to various tissues medicilon.com. Tissue distribution studies, including quantitative whole-body autoradiography (QWBA) or traditional wet tissue distribution, elucidate drug distribution in preclinical species, helping to identify potential target tissues or confirm exposure to therapeutic targets . For instance, studies involving this compound derivatives, such as this compound-oleate (OL-NME), have explored its incorporation into low-density lipoprotein (LDL) as a delivery vehicle. The OL-NME-LDL complex showed cytotoxic effects on normal human fibroblasts and was preferentially metabolized via the LDL receptor pathway, with metabolic clearance similar to native LDL in in vivo models .

Investigation of Metabolic Pathways

Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems, identifying potential risks, and optimizing drug development nuvisan.com. Metabolism primarily occurs in the liver, involving various enzymatic systems that convert xenobiotics into more hydrophilic derivatives for easier excretion medicilon.comwikipedia.org.

Identification of Metabolites in Animal Systems

Research in animal models, such as rats and humans, has identified several metabolites of this compound. For instance, in both human and rat urine, the unchanged drug is the major excreted compound. Minor excreted compounds include glucuronide, cysteinyl, and N-acetylcysteinyl conjugates nih.gov. A study on the N6-methylated derivative of this compound acetate (B1210297) in rats identified two main metabolites: glucuronide and sulfate (B86663) derivatives, formed by conjugation at the hydroxy group at position 9 researchgate.net. The presence of thiol-conjugate metabolites, such as cysteinyl- and N-acetylcysteinyl-conjugates, provides indirect evidence of the in vivo generation of an oxidized intermediate form of the drug nih.gov.

Enzymatic Systems Involved in Biotransformation (e.g., Cytochromes P450, Peroxidases)

The biotransformation of this compound involves key enzymatic systems, notably Cytochromes P450 (CYPs) and peroxidases wikipedia.orgnih.gov. CYPs are a superfamily of heme enzymes that catalyze the oxidative transformation of a wide range of organic substrates, including xenobiotics, converting them into more hydrophilic forms for excretion wikipedia.orgmdpi.com. Peroxidases also play a role in drug metabolism, often utilizing hydrogen peroxide as an oxidant nih.gov.

Studies on ellipticine (B1684216), the parent alkaloid of this compound, highlight the involvement of CYPs and peroxidases in its oxidative activation. In rat livers, CYP enzymes, particularly those from the 1A and 3A subfamilies, are major contributors to ellipticine activation nih.gov. In extrahepatic tissues like the lung and kidney, peroxidases, specifically cyclooxygenases (COX), play a significant role in ellipticine activation, with arachidonic acid increasing activation and indomethacin (B1671933) inhibiting the formation of ellipticine-derived DNA adducts nih.gov.

Excretion Profiles in Animal Models

Excretion studies in animal models determine how the drug and its metabolites are eliminated from the body, typically via urine or feces omicsonline.org. For this compound acetate, the urinary excretion profile in humans showed total excreted products of 21% of the administered dose, while in rats, it was 9% nih.gov. The unchanged drug was the predominant compound excreted in urine for both species, accounting for 17% in humans and 6.3% in rats nih.gov.

Table 1: Urinary Excretion Profile of this compound Acetate in Humans and Rats

| Species | Total Excreted Products (% of administered dose) | Unchanged Drug (% of administered dose) | Glucuronide (% of administered dose) | Cysteinyl Conjugate (% of administered dose) | N-acetylcysteinyl Conjugate (% of administered dose) |

| Human | 21% nih.gov | 17% nih.gov | 2.6% nih.gov | 1.3% nih.gov | 0.2% nih.gov |

| Rat | 9% nih.gov | 6.3% nih.gov | 1.5% nih.gov | Not detected nih.gov | 1.2% nih.gov |

Formation of Conjugates (e.g., Glutathione (B108866), N-acetylcysteine adducts)

The formation of conjugates is a crucial Phase II metabolic process that increases the water solubility of compounds, facilitating their excretion nih.gov. For this compound, the detection of cysteinyl- and N-acetylcysteinyl-conjugates in human and rat urine provides evidence for the formation of such adducts nih.gov. These thiol-conjugates suggest the in vivo generation of an oxidized intermediate of this compound, which then reacts with endogenous thiols nih.gov. Glutathione (GSH) is a key molecule in detoxification pathways, forming S-conjugates with electrophilic xenobiotics, often catalyzed by glutathione S-transferases (GSTs) nih.govhyphadiscovery.com. These GSH conjugates can then be further metabolized along the mercapturic acid pathway to form N-acetylcysteine (NAC) S-conjugates (mercapturates), which are generally more water-soluble and readily excreted nih.govhyphadiscovery.com. The presence of N-acetylcysteinyl conjugates of this compound indicates that it undergoes this pathway, involving initial oxidation followed by conjugation with GSH and subsequent processing to the NAC adduct nih.govhyphadiscovery.com.

Advanced Analytical and Research Methodologies in Elliptinium Studies

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic techniques provide invaluable insights into the intrinsic properties of Elliptinium and its behavior in complex biological environments. They allow researchers to confirm the synthesis of this compound derivatives and to characterize their interactions, especially with nucleic acids, which is fundamental to understanding their mechanisms of action.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, is a cornerstone for the structural elucidation of this compound and its derivatives. This method provides detailed information about the connectivity of atoms and the chemical environment of nuclei within the molecule. Researchers commonly employ ¹H NMR and ¹³C NMR to confirm the structure of synthesized this compound compounds researchgate.net. For instance, the structure of 9-hydroxy-2-(U-²H₃) methylellipticinium acetate (B1210297) (this compound) was confirmed by proton nuclear magnetic resonance nih.gov.

Beyond basic structural confirmation, NMR spectroscopy is instrumental in studying the interaction of this compound with DNA. One-dimensional ¹H NMR spectroscopy has been utilized to investigate complexes between oligonucleotides, such as d(CGCGATCGCG)₂, and pentacyclic ellipticine (B1684216) derivatives, revealing nonselective broadening of oligonucleotide resonances due to intermediate chemical exchange upon drug binding nih.gov. For this compound (specifically 2-methyl-9-hydroxyellipticinium acetate, NMHE), ¹H NMR analysis, performed in one- and two-dimensional modes, has confirmed its intercalation into DNA and revealed the existence of multiple binding sites nih.gov. This analysis, particularly of exchangeable (imino) and nonexchangeable protons, provided insights into the kinetics of drug-oligonucleotide complexes, estimating lifetimes in the order of 10 milliseconds nih.gov. Furthermore, NMR studies have indicated a preference for this compound binding to CpG and TpG steps in DNA nih.gov.

Table 1: Application of NMR Spectroscopy in this compound Studies

| NMR Technique | Application | Key Findings/Information Obtained |

| ¹H NMR | Structural Confirmation | Confirmation of proton environments and connectivity researchgate.netnih.gov. |

| ¹³C NMR | Structural Confirmation | Identification of carbon backbone and functional groups researchgate.net. |

| ¹H NMR (DNA Interaction) | DNA Binding Mode | Confirmation of intercalation, identification of multiple binding sites on DNA nih.gov. |

| ¹H NMR (DNA Interaction) | Binding Kinetics | Estimation of complex lifetimes (e.g., 10 ms (B15284909) for drug-oligonucleotide complexes) nih.gov. |

| ¹H NMR (DNA Interaction) | Binding Preference | Indication of preferential binding to CpG and TpG steps in DNA nih.gov. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are essential for determining the molecular weight and elemental composition of this compound and its derivatives, thereby confirming their molecular formula and purity. These techniques provide precise mass-to-charge ratio (m/z) measurements of molecular ions and their fragments.

For this compound, fast-atom bombardment mass spectrometry has been used to assess the structure of its glutathione (B108866) conjugate found in human urine, with confirmation by comparison to an authentic sample nih.gov. The structure of deuterium-labelled this compound was also confirmed by direct probe fast atom bombardment mass spectrometry nih.gov. In metabolic studies, liquid chromatography/mass spectrometry (LC/MS) has been employed to identify unchanged drug, N-acetylcysteinylthis compound, and glutathionylthis compound in biological samples like urine and bile nih.gov.

HRMS is particularly valuable for its ability to provide exact mass measurements, which are critical for confirming the elemental composition of novel compounds. Studies on ellipticine derivatives, which include this compound, have shown that measured HRMS data are in good agreement with calculated values, confirming the correct molecular ion peaks rsc.orgnih.govmdpi.com.

Table 2: Application of Mass Spectrometry in this compound Studies

| MS Technique | Application | Key Findings/Information Obtained |

| MS | Molecular Weight Determination | Confirmation of expected molecular weight and identification of metabolites (e.g., glutathione conjugate) nih.govnih.gov. |

| HRMS | Elemental Composition | Precise mass measurements confirming molecular formula and purity, good agreement with calculated values rsc.orgnih.govmdpi.com. |

| LC/MS | Metabolic Studies | Identification of this compound and its metabolites in biological fluids nih.gov. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is widely used to study the binding interactions of this compound with nucleic acids, particularly DNA. This technique monitors changes in the absorption spectrum of the compound upon interaction with DNA, providing insights into the binding mode and affinity.

When drugs like this compound intercalate into DNA, characteristic changes are observed in their UV-Vis spectra. These often include a hypochromic effect (decrease in absorption intensity) and a bathochromic shift (red-shift, a shift of the absorption maximum to longer wavelengths) nih.govnih.govrsc.org. For instance, optical spectroscopy of ellipticine derivatives (including tetracyclic and pentacyclic compounds structurally related to this compound) showed a 10 nm bathochromic shift of their light absorption bands upon binding to nucleic acids, indicating intercalative binding nih.gov. Similarly, ultraviolet-absorption titrations of this compound (NMHE) with octanucleotides resulted in an intercalative binding mode nih.gov. A significant hypochromic effect and a red-shift of absorption maxima are common indicators of drug-DNA binding, whether by intercalation or groove binding rsc.org.

Table 3: Application of UV-Vis Absorption Spectroscopy in this compound Studies

| Observation in UV-Vis Spectrum | Implication for this compound-DNA Interaction |

| Hypochromic Effect | Decrease in absorption intensity, often indicative of intercalation rsc.org. |

| Bathochromic Shift (Red-shift) | Shift of absorption maximum to longer wavelengths, characteristic of intercalation nih.govnih.govrsc.org. |

| Changes in Absorption Bands | Indication of drug binding to nucleic acids nih.govnih.gov. |

Fluorescence Spectroscopy for DNA Binding Studies

Fluorescence spectroscopy is a highly sensitive technique employed to investigate the binding properties of this compound and its derivatives with DNA. Many DNA-binding agents, including intercalators, can alter the fluorescence properties of DNA-bound dyes (like ethidium (B1194527) bromide) or exhibit changes in their intrinsic fluorescence upon binding to DNA.